1: Haddad P, Taylor M, Patel MX, Taylor D. Guidance on switching away from
2: Dinesh M, David A, Quraishi SN. Depot pipotiazine palmitate and undecylenate
3: Tavitian E, Peyrin L, Dalmaz Y, Favre R, De Haut M, Cottet-Emard JM. Free and
4: De Schepper PJ, Vranckx C, Verbeeck R, Van den Berghe ML. Pipotiazine
5: Scatton B, Boireau A, Garret C, Glowinski J, Julou L. Action of the palmitic
6: Mardomingo Sanz MJ, Rabadán Peinado F, Velasco-Martín A. Effect of pipotiazine
7: Gallant DM, Mielke D, Bishop G, Oelsner T, Guerrero-Figueroa R. Pipotiazine
8: Simpson GM, Varga V. Pipotiazine palmitate: a new depot neuroleptic. Curr Ther
9: Astrup C, Grimgård A, Hebnes K, Kruse-Jensen A, Lid M. A study of flupenthixol
10: Brown-Thomsen J. Review of clinical trials with pipotiazine, pipotiazine
11: Ahlfors UG. Controlled clinical evaluation of depot neuroleptics. A
12: Elley JH, Petersen JH. Clinical evaluation of pipotiazine palmitate (19.552
13: Salvesen C, Vaksdal K. General evaluation of pipotiazine palmitate in
14: Ahlfors UG, Katila O. Clinical evaluation of a new depot neuroleptic. A pilot
15: Dencker SJ, Frankenberg K, Malm U, Zell B. A controlled one-year study of
16: Smith M, de Souza MA, Pugliese S, Mari Jde J. In vivo study of the
17: Hyrman V. Pipotiazine palmitate, a long acting drug, indeed: a case report.
18: Bechelli LP, Ruffino-Netto A, Hetem G. A double-blind controlled trial of
19: Burch EA Jr, Ayd FJ Jr. Depot pipotiazine 1970-1982: a review. J Clin
20: le Roux Y, Gaillot J, Bieder A. High-performance liquid chromatographic